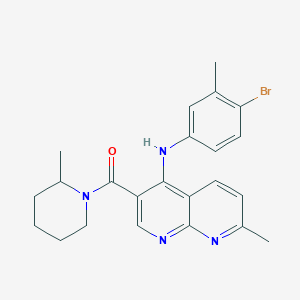
(4-((4-Bromo-3-methylphenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)(2-methylpiperidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-((4-Bromo-3-methylphenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)(2-methylpiperidin-1-yl)methanone is a useful research compound. Its molecular formula is C23H25BrN4O and its molecular weight is 453.384. The purity is usually 95%.
BenchChem offers high-quality (4-((4-Bromo-3-methylphenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)(2-methylpiperidin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-((4-Bromo-3-methylphenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)(2-methylpiperidin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Anticancer Activity
A novel naphthyridine derivative demonstrated significant anticancer activity against the human malignant melanoma cell line A375. It induces necroptosis at low concentrations and apoptosis at high concentrations, suggesting its potential as a chemical substance for melanoma treatment (Kong et al., 2018).
Apoptosis Inducers
A series of (naphthalen-4-yl)(phenyl)methanones and N-methyl-N-phenylnaphthalen-1-amines were discovered as potent inducers of apoptosis, highlighting their relevance in designing cancer therapies (Jiang et al., 2008).
Bromine Substituted Aminonaphthoquinones
Bromine-substituted aminonaphthoquinone ligands have been synthesized and characterized for their metal ion binding studies, showing selectivity toward Cu2+ ions. This suggests their potential in developing metal ion sensors or therapeutics (Agarwal et al., 2016).
Green Synthesis Methods
Research into environmentally benign synthesis methods for bromo-naphthyl methanones indicates a commitment to developing greener chemical processes. For example, water-mediated Diels-Alder reactions have been used for synthesizing certain methanones, demonstrating the application of green chemistry principles in the synthesis of complex organic compounds (Thirunarayanan, 2017).
Antioxidant Properties
Derivatives of the compound have been explored for their antioxidant properties. The synthesis and evaluation of various bromophenols derived from diphenylmethane indicated significant antioxidant power, underscoring the potential of these compounds in oxidative stress-related diseases (Balaydın et al., 2010).
Antimicrobial Activity
Some derivatives have been assessed for their antimicrobial efficacy, suggesting a broad application in fighting bacterial and fungal infections. For instance, new pyrrolylnaphtho[2,1-b] furan derivatives exhibited moderate antibacterial and antifungal activities, highlighting the potential of naphthalene derivatives in antimicrobial drug development (Joshi S.D et al., 2010).
Propriétés
IUPAC Name |
[4-(4-bromo-3-methylanilino)-7-methyl-1,8-naphthyridin-3-yl]-(2-methylpiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25BrN4O/c1-14-12-17(8-10-20(14)24)27-21-18-9-7-15(2)26-22(18)25-13-19(21)23(29)28-11-5-4-6-16(28)3/h7-10,12-13,16H,4-6,11H2,1-3H3,(H,25,26,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCYYOCKANJPVPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C(=O)C2=CN=C3C(=C2NC4=CC(=C(C=C4)Br)C)C=CC(=N3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25BrN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-((4-Bromo-3-methylphenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)(2-methylpiperidin-1-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-benzyl-8-[(2Z)-2-[(4-methoxyphenyl)methylidene]hydrazin-1-yl]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2781696.png)
![7-(4-(2,5-dimethylbenzyl)piperazine-1-carbonyl)-5-ethyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2781697.png)
![2-Chloro-N-[4-(3,4-difluorophenyl)pyrimidin-2-yl]acetamide](/img/structure/B2781698.png)
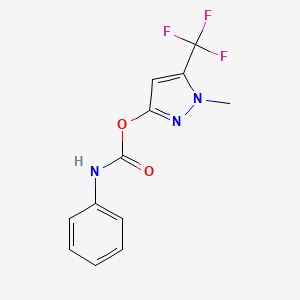
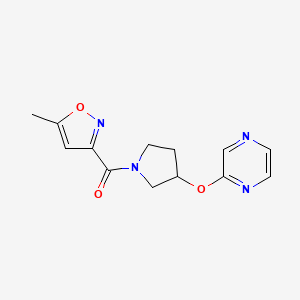
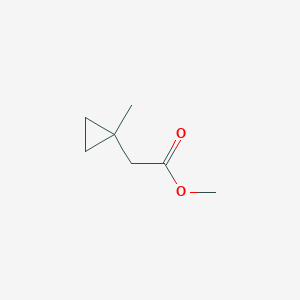
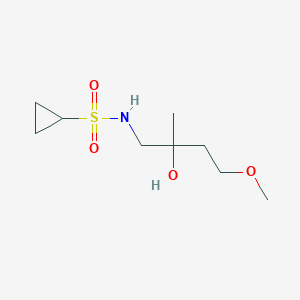
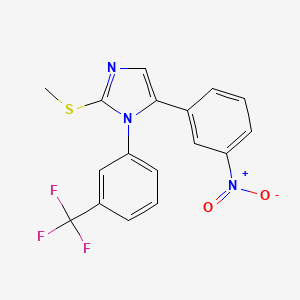
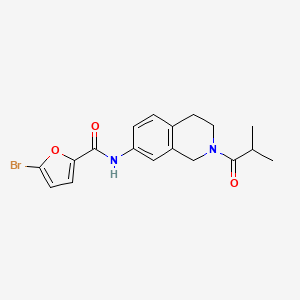
![5-[1-(3,4-difluorobenzoyl)piperidin-4-yl]-4-(4-methoxybenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2781707.png)
![1-[1-(2H-1,3-benzodioxol-5-ylmethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-chloroethan-1-one](/img/structure/B2781709.png)
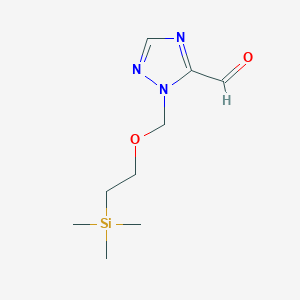
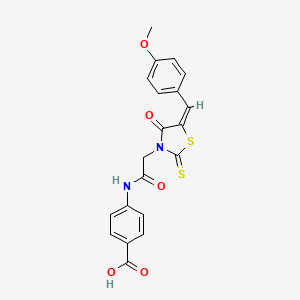
![7-Methyl-5-nitro-2-[(3s,5s,7s)-tricyclo[3.3.1.1~3,7~]dec-1-yl]-1,3-benzoxazole](/img/structure/B2781716.png)